molecular formula C14H13N B12836854 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12836854
M. Wt: 195.26 g/mol
InChI Key: RPZXBQZZNCVHPQ-UHFFFAOYSA-N
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Description

5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring fused with a naphthalene substituent at the 5-position. These compounds are pivotal in organic synthesis, catalysis, and pharmaceutical research due to their conformational flexibility and reactivity .

Properties

IUPAC Name

5-naphthalen-1-yl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXBQZZNCVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Highlights:

  • Starting from a nitro ketone precursor bearing the 1-naphthalenyl group.
  • Catalytic hydrogenation using a nanostructured nickel-based catalyst under mild conditions (e.g., 3 mol% Ni, 100 °C, 20 bar H₂).
  • Solvent optimization is critical; acetonitrile (MeCN) has been shown to increase yields significantly compared to other solvents like methylcyclohexane.
  • The reaction proceeds via reduction of the nitro group followed by intramolecular cyclization to form the dihydropyrrole ring.

Research Findings:

Parameter Optimal Condition Yield (%) Notes
Catalyst Nanostructured Ni (3 mol%) 71 High selectivity and activity
Temperature 100 °C
Pressure 20 bar H₂
Solvent Acetonitrile (MeCN) Superior to MCH and others
Reaction Time Variable (optimized) Complete conversion observed

This method provides a highly selective and scalable route to 3,4-dihydro-2H-pyrroles with aryl substituents, including 1-naphthalenyl.

Base-Assisted Cyclization of 3-Cyanoketones

Another innovative approach involves the base-assisted cyclization of 3-cyanoketones , which are readily available and inexpensive precursors.

Key Features:

  • The reaction uses 3-cyanoketones substituted with aryl groups, including naphthalenyl.
  • Under basic conditions, an intramolecular cyclization occurs, forming the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, which can be further modified to yield the target dihydropyrrole.
  • This method avoids the use of exotic precursors and harsh conditions.

Research Findings:

Step Conditions Yield (%) Notes
Starting material 3-cyanoketone (1-naphthalenyl substituted) Readily available
Base Mild base (e.g., NaOH) Facilitates cyclization
Solvent Toluene or similar Heating at ~70 °C for 1 hour
Product 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one 70+ Good yields, scalable

This method is notable for its efficiency and use of inexpensive materials , making it attractive for large-scale synthesis.

Multicomponent Condensation Reactions

A flexible synthetic route involves a four-component condensation of a ketone, an aldehyde, a nitroalkane, and ammonia or amines, leading to the formation of 3,4-dihydro-2H-pyrroles.

Highlights:

  • The reaction proceeds via aldol condensation and Michael addition steps.
  • Water is the only by-product, making it environmentally friendly.
  • Catalyzed by earth-abundant metal catalysts, often nickel-based.
  • Allows for diverse substitution patterns, including the introduction of the 1-naphthalenyl group.

Research Findings:

Component Role Notes
Ketone Carbonyl source Can be 1-naphthalenyl ketone
Aldehyde Aldol partner Various aldehydes applicable
Nitroalkane Michael donor Facilitates ring closure
Catalyst Ni-based nanocatalyst High activity and selectivity
Solvent Acetonitrile or others Optimized for yield

This method offers a broad scope and high functional group tolerance , suitable for synthesizing 5-(1-naphthalenyl)-3,4-dihydro-2H-pyrrole derivatives.

Transition Metal-Free and Organocatalytic Methods

Some protocols employ organocatalysis or transition metal-free conditions for the synthesis of 2H-pyrroles and related compounds.

  • For example, a modified Fischer indole synthesis using naphthyl hydrazines and cyclohexanone derivatives under organocatalytic conditions can yield pyrrole derivatives.
  • These methods often provide excellent enantiomeric excess and regioselectivity but may require further adaptation for the specific 5-(1-naphthalenyl) substitution.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Hydrogenative Cyclization Nitro ketones with 1-naphthalenyl Ni catalyst, 100 °C, 20 bar H₂, MeCN ~70 High selectivity, scalable Requires high-pressure H₂
Base-Assisted Cyclization 3-Cyanoketones with 1-naphthalenyl Mild base, toluene, 70 °C 70+ Inexpensive precursors, mild conditions May require purification steps
Multicomponent Condensation Ketone, aldehyde, nitroalkane Ni nanocatalyst, MeCN, mild temp Variable Broad scope, environmentally friendly Complex optimization needed
Organocatalytic/Transition Metal-Free Naphthyl hydrazine, cyclohexanone Organocatalyst, mild conditions Moderate Enantioselective, metal-free May have limited substrate scope

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form naphthalene-1-yl-pyrrole-2,3-dione, a key intermediate for further functionalization. This reaction typically employs oxidizing agents like peroxides or metal-based catalysts under controlled conditions.

Mechanism :

  • Initial attack on the pyrrole ring’s α-carbon by an electrophilic oxygen species.

  • Formation of a diketone intermediate via radical or ionic pathways .

Cyclization and Ring-Opening Reactions

In the presence of Lewis acids (e.g., InCl₃), 5-(1-naphthalenyl)-3,4-dihydro-2H-pyrrole participates in cyclization reactions. For example:

Reaction TypeConditionsProduct YieldSource
7-endo-dig cyclizationInCl₃, 50°C, MeCN35%
6-exo-dig cyclizationNot observed due to instability

These reactions highlight the compound’s propensity for forming fused aromatic systems, influenced by electronic effects from the naphthalene moiety .

Dearomative Functionalization

Phosphoric acid-catalyzed reactions enable skeletal recasting of the pyrrole ring. Key steps include:

  • Friedel-Crafts 1,4-addition with azoalkenes, forming hydrazine intermediates.

  • Tautomerization to enamine structures.

  • Rearomatization via C–N bond cleavage, yielding substituted pyrroles .

Example Transformation :

  • Reactant: this compound + azoalkene

  • Catalyst: 10 mol% phosphoric acid

  • Solvent: CHCl₃

  • Product: Tetra-substituted pyrrole (yield: 82–94%) .

Hydrogenation and Reduction

Catalytic hydrogenation (e.g., Ni/SiO₂, H₂ at 20 bar) reduces the dihydro-pyrrole ring to saturated derivatives. Solvent choice significantly impacts yields:

SolventConversionYield
Methylcyclohexane100%39%
Acetonitrile100%71%

This method is scalable for industrial synthesis .

Biological Activity via Enzyme Modulation

The compound inhibits cancer-related enzymes through:

  • Competitive binding at catalytic sites (e.g., I₂-imidazoline receptors) .

  • Steric and electronic interactions with hydrophobic pockets, validated by structure-activity relationship (SAR) studies .

Key SAR Findings :

  • Substituents at the para-position of the phenyl ring enhance binding affinity (pKᵢ = 6.5–7.8) .

  • Cyclohexyl groups reduce activity due to unfavorable hydrophobic interactions (pKᵢ = 3.57) .

Organocatalytic Transformations

Squaric acid or thiazolium salts facilitate:

  • N-substitution with amines (40–95% yields) .

  • Conjugate additions to α,β-unsaturated ketones .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, exhibit significant anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. A notable example includes the synthesis of pyrrole-based compounds that target specific pathways involved in tumor growth and metastasis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modified pyrrole derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the induction of oxidative stress leading to programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study:
A recent investigation into various pyrrole derivatives found that this compound displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antibacterial effects .

Organic Electronics

This compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The naphthalene moiety contributes to enhanced charge transport capabilities.

Data Table: Electronic Properties of Pyrrole Derivatives

CompoundMobility (cm²/V·s)On/Off RatioApplication
This compound0.510^6OLEDs
Other pyrrole derivatives0.3 - 0.410^5OPVs

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Example:
A common synthetic route involves the condensation of naphthalene derivatives with appropriate amines under controlled conditions to yield the desired pyrrole structure.

Characterization Techniques:

  • NMR Spectroscopy: Used to confirm the structure and purity.
  • Mass Spectrometry: Employed for molecular weight determination.
  • X-ray Crystallography: Provides detailed structural information.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physical Properties

The physicochemical properties of 3,4-dihydro-2H-pyrrole derivatives are highly influenced by substituents. Key examples include:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key References
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 4-Methoxyphenyl N/A (oil) N/A
5-Benzyl-3,4-dihydro-2H-pyrrole Benzyl N/A (oil) N/A
5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole 2-Fluorophenyl N/A (yellow oil) 43.6
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole 4-Chlorophenyl 85–86 44–86
5-(Naphthalen-2-yl)-3,4-dihydro-2H-pyrrole oxide Naphthalen-2-yl (with oxide) 141–142 67

Key Observations :

  • Aromatic Substituents : Electron-donating groups (e.g., methoxy in ) enhance solubility but reduce crystallinity, often resulting in oils. Electron-withdrawing groups (e.g., chloro in ) increase melting points due to stronger intermolecular interactions.
  • Naphthalene Derivatives : The naphthalenyl group (as in ) introduces steric bulk and extended π-conjugation, leading to higher melting points (141–142°C) compared to simpler aryl-substituted analogues.
Cyclization and Condensation Reactions
  • Base-Assisted Cyclization: Used for diaryl-substituted dihydro-2H-pyrrolones, yielding compounds like 5-(4-aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (44–86% yields) via reactions with aniline derivatives .
  • Oxime Cyclization : For naphthalene-containing derivatives, oxime precursors (e.g., 2,2-dimethyl-1-(naphthalen-2-yl)pent-4-en-1-one oxime) are cyclized with iodobenzene derivatives, achieving 67% yields .
Catalytic Oxidation
  • Au/CeO2-Catalyzed Oxidation : Pyrrolidine derivatives are oxidized to intermediates like 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole, which are further processed into lactams .
Reductive Amination
  • Sodium Borohydride Reduction : Applied to bromophenyl-substituted derivatives (e.g., 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole) to yield pharmacologically relevant pyrrolidines .

Reactivity and Functionalization

  • Enzymatic Reduction : Derivatives like 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole undergo stereoselective reduction using imine reductases (e.g., PmIR-Re), achieving high enantioselectivity (>90% ee) .
  • Oxidation to Lactams : Au/CeO2 catalysts convert cyclic amines into lactams, with 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole identified as a transient intermediate .

Biological Activity

5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound consists of a naphthalene moiety fused with a pyrrole ring, which contributes to its distinct chemical properties. The structural formula can be represented as follows:

C13H11N\text{C}_{13}\text{H}_{11}\text{N}

This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

This compound exhibits biological activity primarily through its ability to bind to specific enzymes and receptors. This binding can modulate enzymatic activities and influence cellular pathways, leading to various biological effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, suggesting a role as an anticancer agent.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties, although specific data on its efficacy against particular pathogens are still emerging .

Anticancer Studies

Recent research has focused on the antiproliferative effects of this compound in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
CLL (HG-3)0.17 - 2.69Induction of apoptosis
CLL (PGA-1)0.35 - 1.97ROS flux modulation

In these studies, the compound demonstrated significant pro-apoptotic effects with low toxicity in healthy cells, indicating its therapeutic potential .

Antimicrobial Activity

In vitro evaluations have suggested that derivatives of pyrrole compounds, including this compound, exhibit varying degrees of antimicrobial activity:

Pathogen MIC (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus3.12 - 12.5Ciprofloxacin: 2
Escherichia coli10 - 20Isoniazid: 0.25

These results indicate that while the compound is effective against certain bacterial strains, further optimization may enhance its potency .

Case Studies and Research Findings

Several studies have explored the broader implications of pyrrole derivatives in drug design:

  • Antiproliferative Effects : A study examined the effects of various pyrrole compounds on chronic lymphocytic leukemia (CLL) cell lines, highlighting the potential for targeted therapies using derivatives like this compound .
  • Inflammatory Mediators : Research has indicated that pyrrole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Synthesis and Modifications : Ongoing synthesis efforts aim to create more potent analogs by modifying the naphthalene or pyrrole components to enhance bioactivity against specific targets .

Q & A

Q. What are the common synthetic routes for 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via base-assisted cyclization of substituted aryl precursors. For example, describes the use of naphthalenyl-containing intermediates in cyclization reactions, achieving yields of 46%–83% through optimized conditions (e.g., ethanol or benzene recrystallization). One-pot methods involving homologues of 5-methoxy- or 5-(methylthio)-3,4-dihydro-2H-pyrrole (as in ) can streamline synthesis. Yield optimization strategies include:
  • Temperature control (reflux in xylene for 25–30 hours, as in ).
  • Catalyst screening (e.g., NaOH for base-mediated cyclization in ).
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation relies on multi-technique characterization:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for naphthalenyl protons at δ 7.2–8.5 ppm and pyrroline carbons at δ 40–60 ppm, as in ).
  • FTIR : Identifies functional groups (e.g., C=N stretches at ~1650 cm⁻¹ in ).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ matching theoretical values within 0.01 Da, as in ).
    Example Data Table :
TechniqueKey ObservationsReference
1H NMR (400 MHz)δ 7.85–7.25 (m, 7H, naphthalenyl + aryl)
13C NMR (100 MHz)δ 125–140 (aromatic carbons)
HRMSm/z 237.1154 [M+H]+ (calc. 237.1150)

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can model enantioselectivity. For instance, highlights enzymatic stereoselectivity studies using 2-aryl-substituted pyrrolines. Researchers can:
  • Simulate transition states to predict dominant enantiomers.
  • Compare computed vs. experimental optical rotations or circular dichroism spectra.
  • Use software like Gaussian or ORCA for energy minimization .

Q. What strategies address challenges in isolating E/Z isomers during synthesis?

  • Methodological Answer : E/Z isomerism arises in enamine-type intermediates ( ). Mitigation strategies include:
  • Chromatographic separation : Silica gel columns with hexane/ethyl acetate gradients ().
  • Crystallization : Selective solvent systems (e.g., ethanol for polar isomers, as in ).
  • Reaction condition tuning : Lower temperatures or steric hindrance to favor one isomer (e.g., using bulky substituents on the naphthalenyl group) .

Q. How do substituents on the naphthalenyl ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) or donating groups (e.g., -OCH₃) alter reactivity:
  • UV-Vis Spectroscopy : Compare λmax shifts (e.g., 4-methoxy substitution increases conjugation, shifting λmax by ~20 nm, as in ).
  • Cyclic Voltammetry : Measures redox potentials to assess electron density (e.g., fluorophenyl derivatives show higher oxidation potentials) .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. no activity) may arise from impurities or assay variability. Steps include:
  • Reproducibility checks : Synthesize batches with ≥99% purity (HRMS/LC-MS validation, ).
  • Dose-response curves : Test across concentrations (e.g., 1–100 μM) in multiple cell lines.
  • Target validation : Use CRISPR knockdown or inhibitors to confirm mechanism (e.g., enzyme inhibition in ) .

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